molecular formula C20H11N3O5 B11683664 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione

5-[(3-nitrophenyl)carbonyl]-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11683664
M. Wt: 373.3 g/mol
InChI Key: MEFZDFVLCBGSII-UHFFFAOYSA-N
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Description

5-(3-NITROBENZOYL)-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a nitrobenzoyl group, a pyridinyl group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-NITROBENZOYL)-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the Pyridinyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Addition of the Nitrobenzoyl Group: The final step could involve the nitration of a benzoyl group followed by its attachment to the isoindole-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-NITROBENZOYL)-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

    Oxidation Products: Nitro group oxidation can lead to the formation of nitroso or nitrate derivatives.

    Reduction Products: Reduction of the nitro group yields amine derivatives.

    Substitution Products: Substitution reactions can yield various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-NITROBENZOYL)-2-(PYRIDIN-3-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For instance:

    Biological Mechanism: If used as a drug, it might interact with specific enzymes or receptors, altering their activity.

    Catalytic Mechanism: As a catalyst, it might facilitate the formation or breaking of chemical bonds through coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrobenzoyl)-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure with a different position of the pyridinyl group.

    5-(4-Nitrobenzoyl)-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure with a different position of the nitro group.

Properties

Molecular Formula

C20H11N3O5

Molecular Weight

373.3 g/mol

IUPAC Name

5-(3-nitrobenzoyl)-2-pyridin-3-ylisoindole-1,3-dione

InChI

InChI=1S/C20H11N3O5/c24-18(12-3-1-4-14(9-12)23(27)28)13-6-7-16-17(10-13)20(26)22(19(16)25)15-5-2-8-21-11-15/h1-11H

InChI Key

MEFZDFVLCBGSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4

Origin of Product

United States

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